Artemisone is a semi-synthetic derivative of Artemisinin, a potent antimalarial compound derived from the plant Artemisia annua [1-4, 7, 9, 11-13, 15-20, 22-24, 26-30]. As a second-generation Artemisinin derivative, Artemisone demonstrates improved antimalarial activity and reduced neurotoxicity compared to first-generation counterparts [1-3, 9, 16, 29]. While primarily investigated for its efficacy against malaria, Artemisone shows promise in treating other parasitic diseases like schistosomiasis and toxoplasmosis [, , , ].
Artemisone is synthesized from Dihydroartemisinin (DHA) through a multi-step process [, , , , , , , ]. While specific synthetic routes may vary, a common approach involves the conversion of DHA to 10β-cyano-10-deoxyartemisinin, followed by hydrolysis to the corresponding α-primary amide []. Subsequent reduction of the β-cyanide and α-amide yields the respective methylamine epimers. Treatment with divinyl sulfone then affords Artemisone [].
The molecular formula of Artemisone is C19H31NO6S []. Structurally, Artemisone retains the endoperoxide bridge crucial for its antimalarial activity, similar to other Artemisinin derivatives [, , ]. The key structural difference lies in the C-10 substituent, where Artemisone possesses a sulfone-containing side chain [, , ]. This modification contributes to its enhanced activity and reduced neurotoxicity [1-3, 9, 10, 29].
Artemisone exhibits low aqueous solubility, which presents challenges for its formulation and delivery [, , , ]. It also demonstrates limited chemical stability, requiring careful formulation strategies to prevent degradation [, , ]. Various approaches, including self-microemulsifying drug delivery systems (SMEDDS), lipid matrix tablets, and encapsulation in polymeric nanoparticles, are being investigated to overcome these challenges [, , , ].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9